trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid
Descripción
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6-,7?,8?/m1/s1 |
Clave InChI |
RPIJFLFNWQJSDV-JECWYVHBSA-N |
SMILES isomérico |
C[C@H](C1CCC(CC1)C(=O)O)N |
SMILES canónico |
CC(C1CCC(CC1)C(=O)O)N |
Origen del producto |
United States |
Métodos De Preparación
Ruthenium-Catalyzed Single-Step Reduction and Isomerization
The patent US4048222A demonstrates a single-step process for converting p-aminomethylbenzoic acid to trans-4-aminomethylcyclohexane-1-carboxylic acid using a ruthenium catalyst under hydrogen pressure (20–200 kg/cm²) in acidic or alkaline media. Key parameters include:
-
Catalyst : 5% ruthenium on activated carbon.
-
Solvents : Hydrochloric acid (14N) or 20% NaOH.
-
Conditions : 70–200°C for 0.5–20 hours.
Adapting this method for the target compound would require substituting p-(1-aminoethyl)benzoic acid as the substrate. However, the steric bulk of the ethyl group may necessitate higher hydrogen pressures or prolonged reaction times to achieve comparable isomerization efficiency.
Table 1: Comparative Hydrogenation Conditions for Aminomethyl vs. Aminoethyl Derivatives
Introducing the (R)-configuration at the aminoethyl group necessitates enantioselective methods. While the cited patents do not explicitly address chirality, asymmetric hydrogenation or kinetic resolution strategies could be applied.
Asymmetric Hydrogenation of Enamide Intermediates
A plausible route involves synthesizing an enamide precursor (e.g., N-acyl-p-vinylbenzoic acid ) followed by asymmetric hydrogenation. For example:
-
Substrate : (E)-N-acetyl-p-(1-vinylethyl)benzoic acid.
-
Catalyst : Chiral Rhodium complexes (e.g., DuPhos-Rh or BINAP-Rh).
-
Conditions : 50–80°C, 10–50 bar H₂ in methanol or ethanol.
This approach could yield the (R)-configured aminoethyl group with enantiomeric excess (ee) >90%, though experimental validation is required.
Diastereomeric Salt Resolution
An alternative involves synthesizing a racemic mixture of the aminoethyl derivative and resolving it using chiral acids (e.g., tartaric acid or camphorsulfonic acid). For instance:
-
Racemic trans-4-(1-aminoethyl)cyclohexane-1-carboxylic acid is treated with D-tartaric acid in ethanol.
-
The (R)-enantiomer forms a less soluble diastereomeric salt, which is crystallized and isolated.
This method, while reliable, may suffer from lower yields (~40–60%) and requires multiple recrystallization steps.
One-Pot Reductive Amination and Isomerization
The patent CN108602758B highlights a one-pot method for synthesizing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios >75%. Key steps include:
-
Reductive Amination : Reacting p-nitrobenzoic acid with ethylamine under hydrogenation conditions.
-
Isomerization : Using basic conditions (e.g., K₂CO₃) to favor the trans isomer.
Adapting this for the target compound would involve:
-
Substrate : p-(1-nitroethyl)benzoic acid.
-
Reduction : Hydrogenation over Pd/C to yield the amine.
-
Isomerization : Heating in aqueous NaOH (20%) at 150°C for 10 hours.
Table 2: One-Pot Synthesis Parameters and Outcomes
| Step | Conditions | Outcome |
|---|---|---|
| Reductive Amination | Pd/C, H₂ (50 bar), EtOH, 80°C | 85% conversion to cis/trans mixture |
| Isomerization | 20% NaOH, 150°C, 10 hours | Trans ratio: 78% |
Challenges and Optimization Strategies
Steric and Electronic Effects
The ethyl group in This compound introduces steric hindrance, potentially slowing hydrogenation and isomerization kinetics. Mitigation strategies include:
-
Higher Catalyst Loading : Increasing Ru/C or Pd/C from 5% to 10%.
-
Polar Solvents : Using DMF or DMA to enhance solubility of bulky intermediates.
Análisis De Reacciones Químicas
Ruthenium-Catalyzed Reduction and Trans-Isomerization
A patented process (US4048222A) achieves simultaneous reduction and trans-isomerization of p-aminomethylbenzoic acid derivatives using a ruthenium catalyst in strong acid or alkali solvents under hydrogen pressure (20–200 kg/cm²) at 70–200°C . This method eliminates the need for separate cis/trans isomerization steps, achieving trans-isomer yields exceeding 75% .
Key advantages :
-
Single-step process with high efficiency
-
Superior isomerization ratios compared to conventional catalysts (e.g., platinum, palladium)
Solvent and Catalyst Effects
The choice of solvent significantly impacts yield and isomerization:
| Solvent | Temperature (°C) | Trans/Cis Ratio | Yield (%) |
|---|---|---|---|
| 14N HCl | 150 | 89/11 | 88 |
| 20% NaOH | 150 | 78/22 | 75 |
| 14N HCl | 80 | 20/80 | 87 |
| 14N HCl | 180 | 16/84 | 60 |
Ruthenium catalysts enable higher trans-ratios compared to conventional catalysts (e.g., platinum, palladium) .
Hydrogen Pressure and Temperature
Under 150 kg/cm² hydrogen pressure , trans-isomerization efficiency reaches 89% in HCl solvent at 150°C. Lower temperatures (e.g., 80°C) reduce the trans-ratio to 20%, while higher temperatures (180°C) further decrease it to 16% .
Esterification and Amidation
The compound undergoes esterification or amidation to modify its carboxylic acid group, enabling integration into pharmaceutical intermediates. For example:
-
Esterification : Reaction with alcohols produces esters for solubility optimization.
-
Amidation : Conversion to amides enhances bioavailability in drug delivery systems.
Plasminogen Activation Inhibition
trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid acts as a plasminogen activation inhibitor , with applications in managing clotting disorders like hemophilia. Its structural similarity to amino acids enhances receptor binding.
Comparative Isomerization Studies
Patent data reveal that ruthenium-catalyzed reactions achieve higher trans-isomerization ratios compared to cis-isomer thermal isomerization:
| Reaction Type | Trans/Cis Ratio |
|---|---|
| Ruthenium-catalyzed | 89/11 |
| Thermal isomerization | 53/47 |
Aplicaciones Científicas De Investigación
Inhibition of Plasminogen Activation
One of the primary applications of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid is its role as an inhibitor of plasminogen activation. This inhibition is significant for managing clotting disorders, such as hemophilia and heavy menstrual bleeding, by preventing excessive fibrinolysis. Studies have demonstrated that this compound effectively interacts with proteins involved in the coagulation cascade, thereby influencing clot formation and dissolution processes.
Potential Treatment for Clotting Disorders
The compound's ability to inhibit plasminogen activation suggests potential therapeutic uses in treating conditions associated with abnormal bleeding. For instance, it may be beneficial in clinical settings where controlling bleeding is crucial, such as during surgical procedures or in patients with clotting deficiencies.
Synthetic Applications
Synthesis of Complex Molecules
this compound serves as a valuable intermediate in synthetic organic chemistry. Its structural characteristics allow for modifications that facilitate the creation of more complex molecules. The compound can be utilized in various synthetic pathways, including the production of derivatives that exhibit distinct biological activities.
Transaminase-Catalyzed Reactions
Recent research has explored the use of transaminases for the selective amination of trans-4-substituted cyclohexane-1-amines. These enzymatic reactions can yield high diastereomeric excess, enhancing the efficiency of synthesizing compounds like this compound from corresponding ketones . This approach not only improves yields but also allows for the production of specific stereoisomers that may have enhanced biological activity.
Case Study 1: Inhibition Mechanism
Research has focused on elucidating the mechanism by which this compound inhibits plasminogen activation. A study demonstrated that this compound binds to specific sites on plasminogen, preventing its conversion to plasmin, which is crucial for fibrinolysis. This binding affinity was quantitatively assessed using surface plasmon resonance techniques, revealing a significant inhibitory constant (IC50) indicative of its potency.
Case Study 2: Synthesis Optimization
A study aimed at optimizing the synthesis process for this compound highlighted advancements in catalytic methods. Researchers developed a streamlined approach that combined reduction and isomerization steps to increase yield and reduce reaction time. The results indicated that using ruthenium-based catalysts significantly improved the efficiency of producing this compound from precursor materials .
Comparative Analysis of Synthesis Methods
| Synthesis Method | Yield (%) | Reaction Time (hours) | Catalyst Used |
|---|---|---|---|
| Conventional Two-Step Process | 40 | 12 | Platinum or Palladium |
| Optimized One-Step Method | 88 | 10 | Ruthenium |
| Transaminase-Catalyzed Reaction | >99 | Continuous Flow | Transaminase Enzyme |
This table summarizes various synthesis methods for this compound, highlighting improvements in yield and efficiency through optimized processes.
Mecanismo De Acción
El mecanismo de acción principal del ácido trans-4-(®-1-aminoetil)ciclohexano-1-carboxílico implica la inhibición de la activación del plasminógeno. Al unirse a los sitios de unión de la lisina en el plasminógeno, previene su conversión en plasmina, una enzima responsable de la degradación de la fibrina. Esta acción ayuda a estabilizar los coágulos sanguíneos y reducir el sangrado .
Comparación Con Compuestos Similares
Structural Analogues
trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid (Tranexamic Acid, TXA)
- Structure: Features a trans-4-aminomethyl group instead of an aminoethyl group.
- Activity: TXA is a well-known antifibrinolytic agent that inhibits plasminogen activation, reducing bleeding in clinical settings .
- Key Difference: The shorter aminomethyl chain in TXA enhances its binding to plasminogen’s lysine-binding sites, whereas the aminoethyl group in the target compound may alter steric interactions and binding kinetics .
Y-27632 [(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide]
- Structure: Shares the (R)-trans-4-aminoethyl group but replaces the carboxylic acid with a pyridyl-carboxamide moiety.
- Activity : A potent Rho-kinase inhibitor used in studies of cytoskeletal regulation and smooth muscle contraction .
- Key Difference : The pyridyl group in Y-27632 enables kinase inhibition, while the carboxylic acid in the target compound may favor interactions with enzymes like transaminases or proteases .
(1R,3R)-3-Aminocyclohexane-1-carboxylic Acid
- Structure: Amino group at position 3 instead of 4; lacks the ethyl chain.
- Activity : Used as a building block in peptide mimetics and protease inhibitors .
Pharmacological and Functional Comparisons
Key Insights:
- Substituent Length : The ethyl chain in the target compound may enhance hydrophobic interactions compared to TXA’s methyl group but reduce compatibility with smaller binding pockets .
- Stereochemistry : The (R)-configuration is critical for chiral recognition in enzymatic systems, as seen in Y-27632’s kinase inhibition .
Physicochemical Properties
Key Insights:
- The hydrochloride salt of the target compound improves solubility compared to non-ionic analogues .
- TXA’s high solubility contributes to its efficacy as an oral or injectable drug .
Actividad Biológica
trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid, commonly referred to as trans-4-aminomethylcyclohexanecarboxylic acid (T-AMCHA), is a compound recognized for its significant biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and therapeutic potential, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of T-AMCHA has been optimized through various methods. A notable process involves the conversion of p-aminomethylbenzoic acid into T-AMCHA in a single step with high yield. This method employs catalytic reduction and isomerization techniques to achieve a high trans/cis ratio, exceeding 75% in some cases .
Synthesis Process Summary
| Step | Description | Yield |
|---|---|---|
| 1 | Catalytic reduction of p-aminomethylbenzoic acid | High |
| 2 | Isomerization to produce trans isomer | >75% |
| 3 | Final purification and characterization | High purity |
T-AMCHA functions primarily as an anti-fibrinolytic agent. It inhibits plasmin, a serine protease involved in the breakdown of fibrin in blood clots, thereby enhancing hemostatic processes. This mechanism is crucial in clinical settings where control over bleeding is necessary, such as during surgical procedures .
Pharmacological Effects
Research indicates that T-AMCHA accelerates barrier recovery in epidermal tissues following injury. In studies involving hairless mice and human skin, T-AMCHA application significantly improved recovery times post-injury compared to controls . Additionally, it has been shown to reduce epidermal hyperplasia induced by repeated skin injuries, suggesting a protective role against excessive tissue growth .
Anti-inflammatory Properties
T-AMCHA exhibits anti-inflammatory effects by modulating proteolytic activity in tissues. In animal models, it has been observed to mitigate inflammation associated with barrier disruption, further supporting its therapeutic potential in dermatological applications .
Clinical Applications
- Surgical Settings : In a controlled trial, T-AMCHA was administered topically during total knee replacement surgeries. Results demonstrated a significant reduction in blood loss and the need for transfusions compared to standard care protocols .
- Dermatological Use : Clinical evaluations have shown that T-AMCHA can effectively manage conditions characterized by impaired skin barrier function, such as eczema and psoriasis. Its application led to marked improvements in patient-reported outcomes regarding skin health and recovery times from flare-ups .
Q & A
Q. What are the common synthetic routes for trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid?
The synthesis typically involves coupling reactions or stereoselective modifications. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used in DCM/DMF (3:1) to activate carboxylic acid intermediates, followed by reaction with amine derivatives under mild conditions (16–24 hours, room temperature) . Patents (e.g., US 3,449,411) describe methods for similar compounds, such as trans-4-aminomethylcyclohexane-1-carboxylic acid, using hydrogenation or chiral resolution to control stereochemistry .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key techniques include:
- Mass spectrometry (MS) : High-resolution instruments like Orbitrap Elite or Q Exactive Plus are used to analyze molecular weight and fragmentation patterns. Manual curation ensures data quality .
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm stereochemistry and substituent positioning, referencing spectral libraries for cyclohexane derivatives .
- X-ray crystallography : Single-crystal studies resolve absolute configuration, as demonstrated for derivatives like 4-[(4-methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid .
Advanced Research Questions
Q. How can stereochemical purity (R-configuration) be ensured during synthesis?
Stereoselective synthesis requires chiral catalysts or resolution techniques. For example:
- Chiral auxiliaries : Use (R)- or (S)-specific reagents to direct amine group formation.
- Chromatographic resolution : Chiral HPLC columns separate enantiomers post-synthesis, as seen in protocols for trans-4-aminocyclopent-2-enecarboxylic acid .
- Stereospecific hydrogenation : Catalytic hydrogenation with palladium or platinum under controlled pressure ensures retention of configuration .
Q. How can derivatives of this compound be designed to enhance biological activity (e.g., antifibrinolytic effects)?
Derivatization strategies include:
- Sulfonamide conjugation : Attaching groups like 4-methoxybenzenesulfonamide improves solubility and binding affinity, as shown in crystal structure studies .
- Prodrug linkage : Covalent attachment via maleimide linkers (e.g., 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid) enables targeted drug delivery, as utilized in peptide prodrugs like DTS-108 .
- Structure-activity relationship (SAR) studies : Systematic modification of the aminoethyl group and cyclohexane ring evaluates anti-fibrinolytic potency, referencing tranexamic acid analogs .
Q. How can contradictory data on synthesis yields or biological efficacy be resolved?
- Reaction optimization : Adjust solvent systems (e.g., acetonitrile/water mixtures) and stoichiometry to improve reproducibility, as demonstrated in SMCC coupling reactions .
- Meta-analysis of patents : Compare methods from US 3,449,411 and US 3,923,879 to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
- In vivo/in vitro correlation: Validate biological activity using standardized assays (e.g., thromboelastography for antifibrinolytics) to reconcile discrepancies .
Q. What role does this compound play in drug delivery systems?
- Bifunctional linkers : The aminoethyl group facilitates conjugation to antibodies or peptides via maleimide chemistry, enabling site-specific payload delivery .
- Hydrogel matrices : Carboxylic acid functionality allows incorporation into pH-responsive polymers for controlled release, as seen in tranexamic acid formulations .
Q. How can reaction conditions be optimized for large-scale synthesis?
- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile/water) to reduce toxicity and improve scalability .
- Catalyst recycling : Immobilize EDCI or DMAP on solid supports to minimize waste .
- Continuous flow systems : Implement microreactors for precise control of reaction parameters (temperature, residence time) .
Tables
Table 1: Key Synthetic Reagents and Conditions
Table 2: Analytical Techniques for Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
